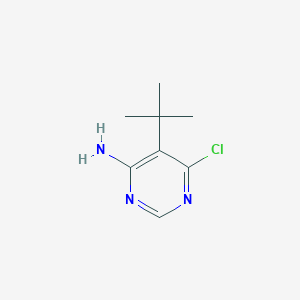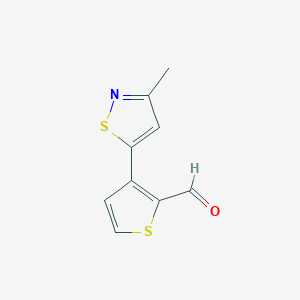
3-(3-Methyl-1,2-thiazol-5-yl)thiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methyl-1,2-thiazol-5-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both a thiazole and a thiophene ring The thiazole ring contains nitrogen and sulfur atoms, while the thiophene ring contains sulfur
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-1,2-thiazol-5-yl)thiophene-2-carbaldehyde typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized by reacting α-haloketones with thioamides, while the thiophene ring can be formed via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-(3-Methyl-1,2-thiazol-5-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: 3-(3-Methyl-1,2-thiazol-5-yl)thiophene-2-carboxylic acid.
Reduction: 3-(3-Methyl-1,2-thiazol-5-yl)thiophene-2-methanol.
Substitution: Various substituted thiazole and thiophene derivatives depending on the reagents used.
科学研究应用
3-(3-Methyl-1,2-thiazol-5-yl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 3-(3-Methyl-1,2-thiazol-5-yl)thiophene-2-carbaldehyde in biological systems involves its interaction with various molecular targets. The thiazole and thiophene rings can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For instance, the compound may inhibit microbial growth by interfering with cell wall synthesis or protein function .
相似化合物的比较
Similar Compounds
- 3-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carbaldehyde
- 3-(4-Methyl-1,2-thiazol-5-yl)thiophene-2-carbaldehyde
- 3-(3-Methyl-1,2-thiazol-5-yl)furan-2-carbaldehyde
Uniqueness
3-(3-Methyl-1,2-thiazol-5-yl)thiophene-2-carbaldehyde is unique due to the specific positioning of the methyl group on the thiazole ring and the aldehyde group on the thiophene ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs .
属性
分子式 |
C9H7NOS2 |
|---|---|
分子量 |
209.3 g/mol |
IUPAC 名称 |
3-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H7NOS2/c1-6-4-8(13-10-6)7-2-3-12-9(7)5-11/h2-5H,1H3 |
InChI 键 |
QUNTUOVPVFGRAE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NSC(=C1)C2=C(SC=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


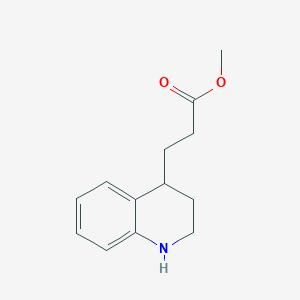

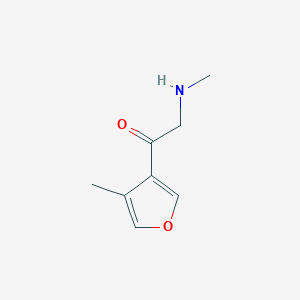
![4-[2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl]morpholine](/img/structure/B13182304.png)
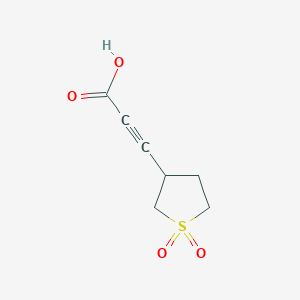
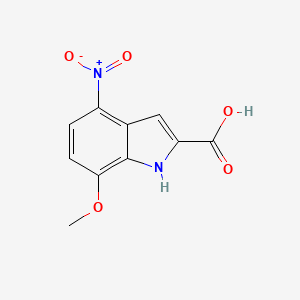
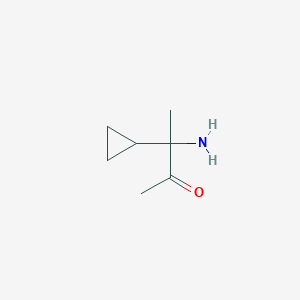

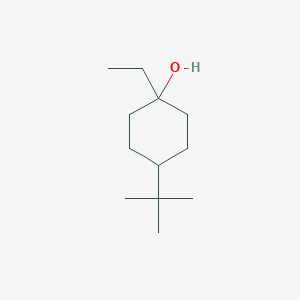

![6-{[(Propan-2-yl)amino]methyl}piperidin-2-one](/img/structure/B13182383.png)

